molecular formula C5H5F3N2S B2551842 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine CAS No. 933726-01-3

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B2551842
CAS No.: 933726-01-3
M. Wt: 182.16
InChI Key: MAIHPBYKEIKBAU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with the molecular formula C9H9F3N2S and an average molecular mass of 234.239 g/mol . This amine derivative features a 1,3-thiazole heterocycle, a privileged structure in medicinal chemistry known for its prevalence in bioactive molecules. The presence of the strong electron-withdrawing trifluoromethyl (CF3) group adjacent to the amine can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold in various research applications . This compound is of significant interest in organic synthesis and pharmaceutical research, particularly for the development of new agrochemicals and pharmacologically active agents. Researchers may utilize it as a key chiral building block for the synthesis of more complex molecules or as a precursor for functionalized materials . The compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. It should be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)3(9)4-10-1-2-11-4/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIHPBYKEIKBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,1,1-trifluoroethane with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of trifluoroacetaldehyde and thiazole derivatives.

    Reduction: Formation of trifluoroethylamine and reduced thiazole compounds.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is known for its biological activity, making derivatives of this compound promising in drug discovery. Research has indicated that thiazole derivatives exhibit a range of pharmacological activities including:

  • Anticancer Activity : Compounds containing the thiazole structure have been associated with selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain thiazole derivatives can inhibit tumor growth while sparing normal cells .
  • Antimicrobial Properties : Thiazole derivatives are also recognized for their antimicrobial effects. They have been evaluated against various pathogens, showing effectiveness that could lead to new antibiotic agents .

Quantitative Structure-Activity Relationship (QSAR)

The compound has been utilized in QSAR studies to predict biological activity based on chemical structure. For example, thin-layer chromatography data has been applied to analyze the relationship between the structure of thiazole derivatives and their antihistamine activity . This approach aids in the pre-selection of potential drug candidates by correlating structural features with biological efficacy.

Catalysis

Recent advancements suggest that thiazole-containing compounds may play a role in catalytic processes. Researchers are exploring the use of machine learning models to predict catalytic activity based on structural variations of thiazole derivatives . Such models can streamline the identification of effective catalysts for various chemical reactions.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research highlighted the synthesis of novel thiazole derivatives and their evaluation against cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity while maintaining low toxicity to normal cells. This finding underscores the potential of thiazole-based compounds in developing targeted cancer therapies .

Case Study 2: QSAR Analysis

In a comprehensive QSAR analysis involving thiazole derivatives, researchers utilized chromatographic data to establish predictive models for H1-antihistamine activity. The study revealed strong correlations between lipophilicity and biological activity, suggesting that modifications to the thiazole structure could enhance therapeutic effectiveness .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSelective cytotoxicity against cancer cells ,
AntimicrobialEffective against various pathogens
AntihistaminePredictive models established via QSAR analysis ,
Catalytic ActivityPotential use in catalytic processes

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The thiazole ring contributes to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituents on Heterocycle Substituents on Ethanamine Key Properties/Applications Reference
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine C₅H₅F₃N₂S 194.16 1,3-Thiazole None CF₃ High lipophilicity; potential CNS activity
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine C₆H₇F₃N₂S 196.03 1,3-Thiazole CF₃ at 4-position None Enhanced electronic effects
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine C₆H₇F₃N₂S 196.03 1,3-Thiazole Methyl at 4-position CF₃ Increased steric bulk
2-(1,3-Benzothiazol-2-yl)ethan-1-amine C₉H₁₀N₂S 178.26 Benzothiazole None None Antiproliferative activity (analogues)
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine C₁₅H₁₄N₂O 238.29 Benzoxazole None Phenyl Fluorescence/optical applications

Key Comparisons

Heterocycle Variations

  • Thiazole vs. Benzothiazole/Benzoxazole :

  • Benzoxazole (C₁₅H₁₄N₂O) replaces sulfur with oxygen, altering electronic properties and reducing hydrogen-bond acceptor capacity . Substituted Thiazoles:
  • The 4-CF₃ thiazole derivative (C₆H₇F₃N₂S) exhibits stronger electron-withdrawing effects than the methyl-substituted analog (C₆H₇F₃N₂S), which may influence reactivity in cross-coupling reactions .

Physicochemical Properties Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated ethanamines (e.g., 2-(1,3-benzothiazol-2-yl)ethan-1-amine, logP ~1.5) . Solubility: Fluorination generally reduces aqueous solubility, but the thiazole’s polarity may partially offset this effect .

  • Benzothiazole derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine) exhibit antiproliferative activity in cancer cell lines .

Synthetic Routes Thiazole Formation: The Hantzsch thiazole synthesis (e.g., reaction of carbothioamides with α-halo ketones) is a common method for constructing the thiazole core, as seen in related compounds .

Biological Activity

2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine, a compound characterized by its trifluoromethyl group and thiazole moiety, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Structure and Composition

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H5F3N2S
  • CAS Number : 1206673-52-0
  • Molecular Weight : 196.17 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown significant efficacy against a range of bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes leading to apoptosis .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, researchers assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure, indicating a potent anti-cancer effect.

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Q & A

Q. Table 1. Key Crystallographic Parameters for Thiazole Derivatives

ParameterTypical Range/ValueTool/SoftwareReference
Bond Length (C–S)1.68–1.72 ÅSHELXL
Torsion Angle (C–N–C)120–125°PLATON
R-factor<0.05 (high-resolution)OLEX2

Q. Table 2. Antimicrobial Activity Screening Protocol

Assay TypeConditionsMetricsReference
Broth Microdilution37°C, 18–24 h, Mueller-HintonMIC (µg/mL)
Zone of Inhibition6 mm agar wells, 24 hInhibition diameter (mm)

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